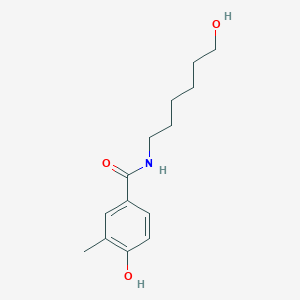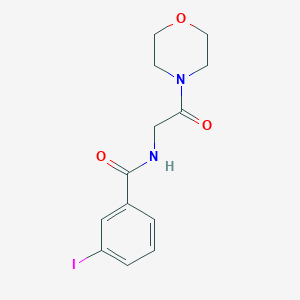
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide, also known as BHBA, is a small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. BHBA is a derivative of beta-hydroxybutyrate, a ketone body that is naturally produced in the liver during periods of fasting or low-carbohydrate diets. BHBA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide is not fully understood, but it is believed to be related to its ability to activate certain signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. This compound has also been shown to activate the histone deacetylase (HDAC) pathway, which is involved in regulating gene expression.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects in the body. It has been shown to increase mitochondrial biogenesis, which improves energy metabolism and reduces oxidative stress. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
実験室実験の利点と制限
One advantage of using 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide in lab experiments is its high purity and reliability. This compound can be synthesized in large quantities with high yield and purity, making it a cost-effective source of ketone bodies for research. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that this compound is used safely in experiments.
将来の方向性
There are many future directions for research on 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment. Another area of interest is the role of this compound in aging and longevity. This compound has been shown to extend lifespan in animal models, and further research is needed to determine its mechanisms of action and potential applications in humans.
合成法
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of beta-hydroxybutyrate with hexanoic acid and methylamine. The resulting compound is then purified through a series of chromatography steps to yield pure this compound. This synthesis method has been optimized for high yield and purity, making it a reliable source of this compound for scientific research.
科学的研究の応用
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetic patients, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation.
特性
IUPAC Name |
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-10-12(6-7-13(11)17)14(18)15-8-4-2-3-5-9-16/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIFPBBHQGKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCCCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)

![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)
![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)


